
3-(3,3-Dimethylbutyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,3-Dimethylbutyl)pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The compound this compound is characterized by the presence of a pyrrolidine ring substituted with a 3,3-dimethylbutyl group and a hydroxyl group at the third position.
準備方法
The synthesis of 3-(3,3-Dimethylbutyl)pyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the alkylation of pyrrolidine with 3,3-dimethylbutyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures. The resulting intermediate is then subjected to hydrolysis to yield the desired product.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
3-(3,3-Dimethylbutyl)pyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions include various substituted pyrrolidines, ketones, amines, and other functionalized derivatives.
科学的研究の応用
3-(3,3-Dimethylbutyl)pyrrolidin-3-ol has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(3,3-Dimethylbutyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to modulate signal transduction processes. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
類似化合物との比較
3-(3,3-Dimethylbutyl)pyrrolidin-3-ol can be compared with other similar compounds, such as pyrrolidine, pyrrolidin-2-one, and pyrrolidin-2,5-dione. These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups.
Pyrrolidine: A simple five-membered nitrogen-containing ring without additional substituents.
Pyrrolidin-2-one: Contains a carbonyl group at the second position, making it a lactam.
Pyrrolidin-2,5-dione: Contains carbonyl groups at both the second and fifth positions, making it a diketone.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives.
特性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC名 |
3-(3,3-dimethylbutyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H21NO/c1-9(2,3)4-5-10(12)6-7-11-8-10/h11-12H,4-8H2,1-3H3 |
InChIキー |
SZOCDRRIRRKEBY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CCC1(CCNC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



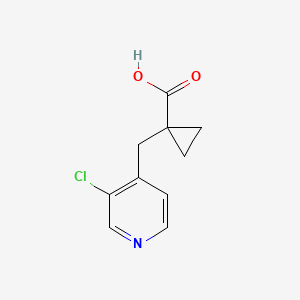
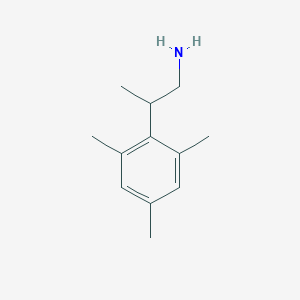
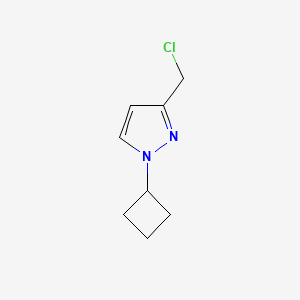


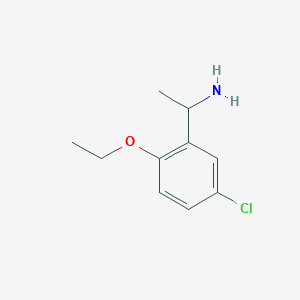


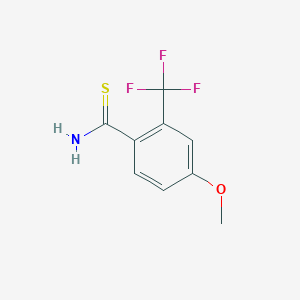
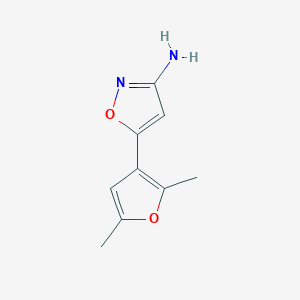
![3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde](/img/structure/B13595500.png)
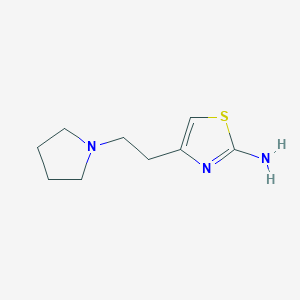
![5-Bromo-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B13595512.png)
